1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine
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Overview
Description
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine is a complex organic compound that features a piperazine ring, a piperidine ring, and a thiophene sulfonyl group
Mechanism of Action
Target of Action
Similar compounds with a 4-phenylpiperazin-1-yl moiety have been reported to inhibit acetylcholinesterase (ache) . AChE is a critical enzyme in the cholinergic system, responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway. By inhibiting AChE, the breakdown of acetylcholine is reduced, leading to an increase in its concentration. This can enhance the transmission of nerve impulses in the cholinergic system, which plays a crucial role in memory and learning .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic transmission. This can potentially improve cognitive functions such as learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine and piperidine precursors, followed by the introduction of the phenyl and thiophene sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene sulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1-phenylpiperazine: Lacks the thiophene sulfonyl and piperidine carbonyl groups, making it less complex.
4-(thiophene-2-sulfonyl)piperidine: Lacks the phenyl and piperazine groups, resulting in different chemical properties.
1-phenyl-4-piperidone: Contains a piperidone group instead of the thiophene sulfonyl group, leading to different reactivity.
Uniqueness
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(22-14-12-21(13-15-22)17-7-2-1-3-8-17)18-9-4-5-11-23(18)28(25,26)19-10-6-16-27-19/h1-3,6-8,10,16,18H,4-5,9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWLNRHFOEKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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